molecular formula C47H51FN7O7P B151245 Dmt-2'fluoro-da(bz) amidite CAS No. 136834-22-5

Dmt-2'fluoro-da(bz) amidite

Cat. No. B151245
CAS RN: 136834-22-5
M. Wt: 875.9 g/mol
InChI Key: VCCMVPDSLHFCBB-MSIRFHFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dmt-2’fluoro-da(bz) amidite is an uniformly modified 2’-deoxy-2’-fluoro phosphorothioate oligonucleotide . It is a nuclease-resistant antisense compound with high affinity and specificity for RNA targets . This compound is also an intermediate for 5’-DMT-3’-phosphoramidite synthesis .


Synthesis Analysis

Dmt-2’fluoro-da(bz) amidite is an intermediate in the synthesis of 5’-DMT-3’-phosphoramidite . It can be employed together with DNA or RNA phosphoramidites .


Molecular Structure Analysis

The empirical formula of Dmt-2’fluoro-da(bz) amidite is C47H51FN7O7P . Its molecular weight is 875.92 .

Scientific Research Applications

Stability and Degradation in Solution

Dmt-2'fluoro-da(bz) amidite, as a variant of DMT-protected deoxyribonucleosides, shows specific stability and degradation behaviors in solution. A study by Krotz et al. (2004) analyzed the stability of phosphoramidites like DMT-protected deoxyribonucleosides in acetonitrile. It was found that their stability varies, and the main degradation pathways involve hydrolysis and other reactions. This insight is critical for understanding the handling and storage conditions of such compounds in research settings (Krotz et al., 2004).

Effects in Biochemical Processes

In the context of biochemical processes, Dmt-2'fluoro-da(bz) amidite and related compounds have been studied for their effects. For example, Patterson et al. (2022) investigated the impact of DMTMM, a related compound, on fluorescent dyes during amide bond formation. This study provides insights into the use of such compounds in bioconjugation reactions and their potential effects on fluorescence properties (Patterson et al., 2022).

Applications in Amide Synthesis

The use of DMT-related compounds in amide synthesis has been explored in various studies. For instance, Kunishima et al. (2001) demonstrated the utility of DMT-MM in the selective formation of carboxamides, highlighting its potential as a condensing agent in chemical synthesis. This research underscores the importance of DMT-related compounds in facilitating chemical reactions, particularly in the context of synthesizing complex molecules (Kunishima et al., 2001).

Safety and Hazards

While specific safety and hazards information for Dmt-2’fluoro-da(bz) amidite is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

Dmt-2’fluoro-da(bz) amidite can be employed together with DNA or RNA phosphoramidites . The recommended deprotection conditions are 8 hours at 55 °C using concentrated ammonia solution, or with AMA for 10 minutes at 65 °C .

properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H51FN7O7P/c1-31(2)55(32(3)4)63(60-27-13-26-49)62-42-39(61-46(40(42)48)54-30-52-41-43(50-29-51-44(41)54)53-45(56)33-14-9-7-10-15-33)28-59-47(34-16-11-8-12-17-34,35-18-22-37(57-5)23-19-35)36-20-24-38(58-6)25-21-36/h7-12,14-25,29-32,39-40,42,46H,13,27-28H2,1-6H3,(H,50,51,53,56)/t39-,40-,42-,46-,63?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCMVPDSLHFCBB-MSIRFHFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H51FN7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

875.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dmt-2'fluoro-da(bz) amidite

CAS RN

136834-22-5
Record name N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-fluorooxolan-2-yl]purin-6-yl]benzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dmt-2'fluoro-da(bz) amidite
Reactant of Route 2
Reactant of Route 2
Dmt-2'fluoro-da(bz) amidite
Reactant of Route 3
Reactant of Route 3
Dmt-2'fluoro-da(bz) amidite
Reactant of Route 4
Reactant of Route 4
Dmt-2'fluoro-da(bz) amidite
Reactant of Route 5
Dmt-2'fluoro-da(bz) amidite
Reactant of Route 6
Reactant of Route 6
Dmt-2'fluoro-da(bz) amidite

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.